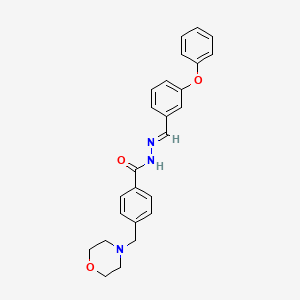![molecular formula C18H19N3OS B5571440 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea and related compounds involves cyclization reactions and the use of specific reagents to introduce the thiourea functionality. For instance, similar compounds have been synthesized by cyclization of 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone, demonstrating the flexibility in synthesizing indole-containing thiourea derivatives (Kumbhare et al., 2013).
Molecular Structure Analysis
Molecular structure analyses of thioureas reveal planar conformations and stabilization through intramolecular hydrogen bonds. The crystal structure of similar thiourea derivatives, such as N-ethoxycarbonyl-N′-o-methoxyphenylthiourea, exhibits planar molecules in the monoclinic space group, with intramolecular hydrogen bonds enhancing stability (Su et al., 2006).
Chemical Reactions and Properties
Thioureas are reactive towards alkylation, cyclization, and substitution reactions. They can participate in the formation of S-(ethoxycarbonylmethyl) derivatives when reacted with ethyl chloroacetate, illustrating the chemical versatility of thioureas (Avetisyan & Galstyan, 2019). Additionally, the presence of methoxy and phenyl groups in these compounds can influence their reactivity and interaction with other molecules.
Physical Properties Analysis
The physical properties of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The planar structure and presence of hydrogen bonding significantly influence its physical characteristics, as seen in related compounds where specific crystallographic parameters and solubility properties have been detailed (Su et al., 2006).
Aplicaciones Científicas De Investigación
Antiparkinsonian Activity
A series of urea and thiourea derivatives, including compounds related to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea, have been synthesized and evaluated for their potential antiparkinsonian effects. These compounds have shown significant activity in reducing haloperidol-induced catalepsy in mice, suggesting their potential in treating Parkinson's disease. Some of these derivatives also exhibit neuroprotective properties, highlighting their potential in drug design for neurological conditions (Azam, Alkskas, & Ahmed, 2009).
Antimicrobial Properties
Novel 2-(1H-indol-3-yl)ethylthiourea derivatives have demonstrated broad antimicrobial activity against various bacterial and fungal strains. This includes significant inhibitory effects against Gram-positive cocci, Gram-negative rods, and a wide range of viruses, including HIV-1. The broad-spectrum antimicrobial and antiviral activities of these compounds suggest their potential in developing new therapeutic agents for infectious diseases (Sanna et al., 2018).
Pharmacological Investigations
Further pharmacological studies on thiourea derivatives have focused on their anti-inflammatory, analgesic, and nitric oxide releasing properties. These compounds, particularly those with specific structural modifications, have shown promising results in reducing gastrointestinal toxicity typically associated with non-steroidal anti-inflammatory drugs (NSAIDs). This makes them potential candidates for safer anti-inflammatory medications (Bhandari et al., 2010).
Propiedades
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-22-15-7-8-17-16(11-15)13(12-20-17)9-10-19-18(23)21-14-5-3-2-4-6-14/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYULGFLSEJBQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)
![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)

![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)
![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B5571410.png)

![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5571446.png)
![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)